Cas no 132441-62-4 (2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine)
2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine Chemical and Physical Properties
Names and Identifiers
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- DECAHYDRO-1H-PYRROLO[3,4-B]INDOLIZINE
- 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine
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- MDL: MFCD09040648
- Inchi: 1S/C10H18N2/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12/h8-11H,1-7H2
- InChI Key: YYTQFUQKFQENQE-UHFFFAOYSA-N
- SMILES: C1C2N(CCCC2)C2CNCC12
2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D285651-100mg |
decahydro-1h-pyrrolo[3,4-b]indolizine |
132441-62-4 | 100mg |
$ 295.00 | 2022-06-05 | ||
| TRC | D285651-500mg |
decahydro-1h-pyrrolo[3,4-b]indolizine |
132441-62-4 | 500mg |
$ 1155.00 | 2022-06-05 | ||
| TRC | D285651-1g |
decahydro-1h-pyrrolo[3,4-b]indolizine |
132441-62-4 | 1g |
$ 1770.00 | 2022-06-05 | ||
| Enamine | EN300-27454-1g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 1g |
$1857.0 | 2023-09-10 | ||
| Enamine | EN300-27454-5g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 5g |
$5387.0 | 2023-09-10 | ||
| Enamine | EN300-27454-10g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 10g |
$7988.0 | 2023-09-10 | ||
| Enamine | EN300-27454-0.05g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 95.0% | 0.05g |
$1560.0 | 2025-02-20 | |
| Enamine | EN300-27454-0.1g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 95.0% | 0.1g |
$1635.0 | 2025-02-20 | |
| Enamine | EN300-27454-0.25g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 95.0% | 0.25g |
$1708.0 | 2025-02-20 | |
| Enamine | EN300-27454-0.5g |
decahydro-1H-pyrrolo[3,4-b]indolizine |
132441-62-4 | 95.0% | 0.5g |
$1783.0 | 2025-02-20 |
2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine Suppliers
2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine
Recent Advances in the Study of 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine (CAS: 132441-62-4) and Its Applications in Chemical Biology and Medicine
The compound 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine (CAS: 132441-62-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This polycyclic framework, which combines pyrrolidine and indolizine moieties, presents a versatile scaffold for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a lead compound for various diseases.
One of the key advancements in the synthesis of this compound involves the development of more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis method, which significantly improved the yield and enantiomeric purity of 132441-62-4. This breakthrough is expected to facilitate further pharmacological evaluations and structure-activity relationship (SAR) studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine exhibits promising inhibitory effects on several key enzymes involved in inflammatory pathways. Specifically, it has shown potent activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making it a potential candidate for the development of dual-action anti-inflammatory agents. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. A recent preprint on ChemRxiv highlighted its potential as an allosteric modulator of G-protein-coupled receptors (GPCRs), which could open new avenues for targeting neurological disorders such as Parkinson's disease and schizophrenia.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 132441-62-4, including its bioavailability and metabolic stability. Ongoing research is exploring structural modifications to enhance these characteristics while retaining its biological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine represents a compelling scaffold for drug discovery, with recent studies underscoring its therapeutic potential across multiple disease areas. Continued research into its synthesis, mechanism of action, and optimization will be critical for realizing its full potential in the pharmaceutical industry.
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